3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione
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Overview
Description
3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-3’,5’-dione is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is characterized by a spirocyclic structure, which includes a naphthalene ring fused to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-3’,5’-dione typically involves the reaction of naphthalene derivatives with oxazolidine precursors under specific conditions. One common method involves the cyclization of naphthalene-1,2-dione with an appropriate oxazolidine derivative in the presence of a catalyst . The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-3’,5’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine or alcohol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted naphthalene derivatives .
Scientific Research Applications
3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-3’,5’-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-3’,5’-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its spirocyclic structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione: This compound has a similar spirocyclic structure but differs in the position of the oxazolidine ring.
3’-imino-3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-5’-one: This compound contains an imino group, which alters its chemical properties and reactivity.
3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]: This compound features a piperidine ring instead of an oxazolidine ring, leading to different chemical behavior.
Uniqueness
3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-3’,5’-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-10-12(16-11(15)13-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKLCOPCKATUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)C(=O)NC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76311-49-4 |
Source
|
Record name | 3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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